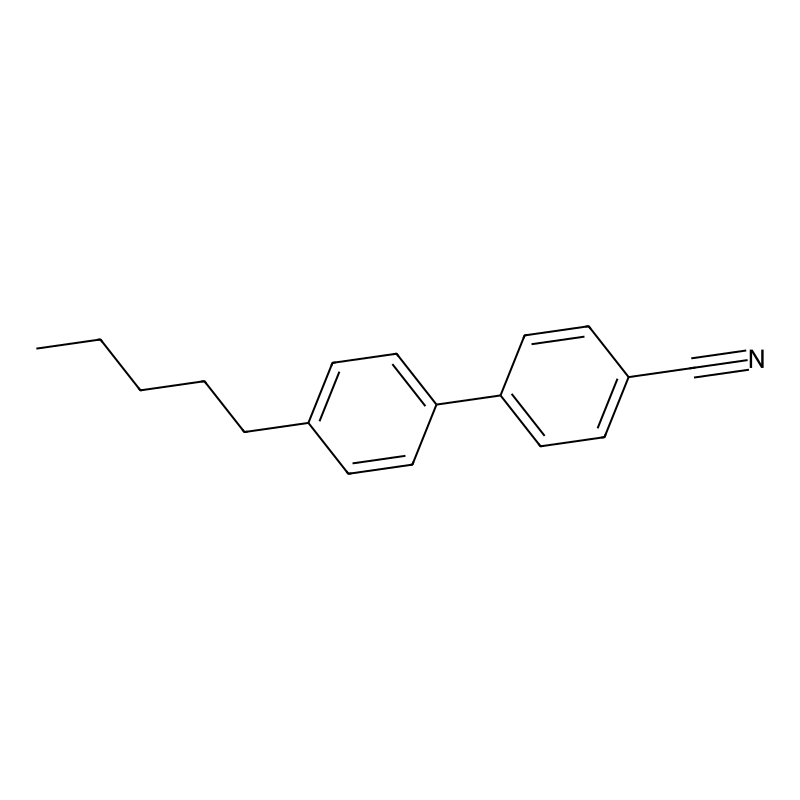

4-Cyano-4'-pentylbiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Liquid Crystal Studies:

- Phase Transitions and Ordering: 5CB exhibits a nematic liquid crystal phase, where the elongated molecules align partially, showcasing unique optical properties. Research on 5CB helps scientists understand phase transitions, molecular ordering, and the behavior of liquid crystals in different conditions [].

Surface Interactions and Anchoring:

- Surface Alignment: 5CB is used to study the interaction between liquid crystals and various surfaces. By observing how the 5CB molecules align on different surfaces, researchers can understand the phenomenon of anchoring, which is crucial for the development of liquid crystal displays [].

Photochemical Reactions:

- Light-induced Changes: 5CB undergoes photochemical reactions when exposed to ultraviolet light, leading to the formation of new compounds. Studying these reactions helps scientists understand the light-induced behavior of materials and develop new photosensitive materials [].

Sensor Development:

4-Cyano-4'-pentylbiphenyl, commonly known as 5CB, is a significant compound in the field of liquid crystals, particularly nematic liquid crystals. Its chemical formula is C₁₈H₁₉N, and it consists of a biphenyl core substituted with a cyano group at the 4th position of one phenyl ring and a pentyl group at the 4th position of the other. This structure imparts unique properties to the compound, making it suitable for various applications, especially in liquid crystal displays (LCDs) . The molecule is approximately 20 Å long and exhibits phase transitions from crystalline to nematic at around 22.5 °C and from nematic to isotropic at approximately 35.0 °C .

The nematic phase of 5CB arises due to the interplay between the anisotropic shape of its molecules and the weak intermolecular forces between them. The elongated shape allows the molecules to align partially in a parallel fashion, creating a certain degree of order within the liquid. However, these interactions are not strong enough to form a completely crystalline solid, resulting in the characteristic fluidity of the nematic phase [].

- Skin and eye irritant: Contact with 5CB can irritate the skin and eyes.

- Respiratory irritant: Inhalation of 5CB vapors may irritate the respiratory tract.

- Environmental impact: Organic solvents used in conjunction with 5CB should be disposed of according to proper regulations to minimize environmental impact.

4-Cyano-4'-pentylbiphenyl is widely used in:

- Liquid Crystal Displays (LCDs): It serves as a key component in LCD technology due to its favorable phase transition temperatures and liquid crystalline properties.

- Sensors: The compound's ability to respond to external stimuli makes it useful in sensor applications.

- Optoelectronic Devices: Its unique optical properties allow for applications in various optoelectronic systems .

Research has shown that the orientation of 4-Cyano-4'-pentylbiphenyl can be influenced by its chemical environment. For example, adding certain acids or exposing it to ultraviolet light can modify its alignment on surfaces, which is crucial for optimizing its performance in devices like sensors and displays . Studies have demonstrated that these interactions can lead to enhanced orientational ordering on chemically functionalized surfaces.

Several compounds share structural similarities with 4-Cyano-4'-pentylbiphenyl, such as:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Cyano-4'-hexylbiphenyl | Similar biphenyl core with a hexyl group | Higher thermal stability compared to pentyl variant |

| 4-Cyano-4'-octylbiphenyl | Similar structure with an octyl group | Exhibits different phase transition temperatures |

| 4-Cyano-3'-pentylbiphenyl | Cyano group at the 3rd position | Different molecular orientation affecting properties |

These compounds exhibit variations in thermal stability and phase transition behavior due to differences in alkyl chain length and cyano group positioning, highlighting the uniqueness of 4-Cyano-4'-pentylbiphenyl in terms of its specific phase transition characteristics and application suitability .

4-Cyano-4'-pentylbiphenyl is an organic compound with the molecular formula C₁₈H₁₉N and a molecular weight of 249.36 g/mol [1] [2]. This compound consists of two benzene rings connected by a single carbon-carbon bond, forming a biphenyl core, with a cyano group (-C≡N) attached at the para position of one ring and a pentyl chain (-C₅H₁₁) attached at the para position of the other ring [3]. The chemical structure features a rigid aromatic core coupled with a flexible aliphatic chain, giving the molecule its distinctive properties [4].

At standard conditions (20°C), 4-Cyano-4'-pentylbiphenyl exists as a liquid, though its physical state can vary depending on temperature due to its liquid crystalline properties [1]. The compound appears as a white or colorless to almost white powder, which can transform into a clear liquid depending on temperature and phase [1] [5]. This dual nature of solid-like order and liquid-like mobility is what makes this compound particularly valuable in various applications [3].

The molecular structure of 4-Cyano-4'-pentylbiphenyl is characterized by its asymmetric design, with the polar cyano group on one end and the non-polar pentyl chain on the other, creating a molecule with distinct polarity differences across its length [6]. This structural arrangement contributes significantly to the compound's ability to form liquid crystal phases under specific temperature conditions [3].

| Property | Value |

|---|---|

| Chemical Name | 4-Cyano-4'-pentylbiphenyl |

| Molecular Formula | C₁₈H₁₉N |

| Molecular Weight | 249.36 g/mol |

| CAS Number | 40817-08-1 |

| Physical State (20°C) | Liquid |

| Appearance | White or colorless to almost white powder to clear liquid |

| Melting Point | 22.5-34°C (varies by source) |

| Boiling Point | 215°C at 3 mmHg / 178-182°C at 2 Torr |

| Density | 1.008-1.022 g/cm³ at 25°C |

| Refractive Index | 1.53-1.57 |

| Solubility in Water | Insoluble |

| Solubility (soluble in) | Acetone, Chloroform, Toluene |

Biphenyl Core Configuration

The biphenyl core of 4-Cyano-4'-pentylbiphenyl consists of two phenyl rings connected by a single carbon-carbon bond [4]. This core structure provides the molecular backbone that is essential for the compound's liquid crystalline properties [3]. The bond length between the two phenyl rings is approximately 1.48 Å, which is typical for a carbon-carbon single bond connecting aromatic systems [7].

A key feature of the biphenyl core is its non-planar configuration [8]. The two phenyl rings are not perfectly aligned in the same plane but instead exhibit a dihedral angle between them [9]. This non-planarity results from the balance between the energy minimization of π-orbital overlap, which favors planarity, and the steric repulsion between hydrogen atoms on adjacent rings, which favors non-planarity [10].

The biphenyl core in 4-Cyano-4'-pentylbiphenyl demonstrates para-substitution, with functional groups attached at the 4 and 4' positions of the respective phenyl rings [1] [2]. This substitution pattern maintains the axial symmetry along the long molecular axis, which is crucial for the compound's liquid crystal behavior [3]. The delocalized π-electron system extends across both phenyl rings with partial conjugation, contributing to the semi-rigid nature of the core [7].

| Feature | Description |

|---|---|

| Core Structure | Two phenyl rings connected by a single C-C bond |

| Bond Length (C-C between phenyl rings) | Approximately 1.48 Å |

| Dihedral Angle | Non-planar with rotation possible around the central C-C bond |

| Phenyl Ring Configuration | Para-substituted with functional groups at 4 and 4' positions |

| Molecular Symmetry | Axial symmetry along the long molecular axis |

| π-Electron System | Delocalized π-electrons across both phenyl rings with partial conjugation |

| Rigidity | Semi-rigid core providing structural stability |

| Structural Significance | Provides the rigid backbone essential for liquid crystal properties |

The semi-rigid nature of the biphenyl core is a critical factor in the compound's ability to form liquid crystal phases [3]. The core provides sufficient rigidity to maintain molecular anisotropy (directional dependence of properties), while still allowing some conformational flexibility through rotation around the central carbon-carbon bond [9]. This balance between rigidity and flexibility is essential for the formation of the nematic liquid crystal phase that 4-Cyano-4'-pentylbiphenyl exhibits [3] [10].

Terminal Functional Groups: Cyano and Pentyl Chains

4-Cyano-4'-pentylbiphenyl features two distinct terminal functional groups attached to its biphenyl core: a cyano group (-C≡N) at the 4-position of one phenyl ring and a pentyl chain (-C₅H₁₁) at the 4'-position of the other phenyl ring [1] [2]. These terminal groups play crucial roles in determining the physical and chemical properties of the compound [3].

The cyano group is a polar functional group characterized by a carbon-nitrogen triple bond (C≡N) with a bond length of approximately 1.16 Å [7]. This group exhibits strong electron-withdrawing properties and creates a significant dipole moment within the molecule [6]. The presence of the cyano group enhances intermolecular interactions through dipole-dipole forces and potential hydrogen bonding with appropriate partners [10]. These interactions contribute significantly to the stability of the nematic phase that 4-Cyano-4'-pentylbiphenyl forms [3].

In contrast, the pentyl chain is a non-polar, flexible aliphatic hydrocarbon chain consisting of five carbon atoms [1]. The carbon-carbon bonds in this chain have lengths of approximately 1.54 Å each [7]. The pentyl group provides molecular flexibility and introduces hydrophobic character to that end of the molecule [6]. This flexibility allows for various conformational arrangements, which influence the compound's phase behavior and transition temperatures [3] [10].

| Terminal Group | Position | Characteristics | Functional Role | Bond Length |

|---|---|---|---|---|

| Cyano Group (-CN) | 4-position (para) on one phenyl ring | Polar group with strong dipole moment; electron-withdrawing; forms C≡N triple bond | Creates molecular polarity; enhances intermolecular interactions; contributes to nematic phase stability | C≡N bond: approximately 1.16 Å |

| Pentyl Chain (-C₅H₁₁) | 4'-position (para) on the other phenyl ring | Non-polar aliphatic chain; flexible; hydrophobic; provides steric bulk | Provides molecular flexibility; influences melting point; contributes to liquid crystal phase behavior | C-C bonds: approximately 1.54 Å each |

The strategic placement of these terminal groups at opposite ends of the biphenyl core creates a molecular structure with amphiphilic characteristics—having both polar and non-polar regions [6]. This structural arrangement is fundamental to the compound's ability to self-organize into liquid crystal phases [3]. The cyano group promotes end-to-end molecular associations through dipole interactions, while the pentyl chain influences lateral packing through van der Waals interactions [10]. Together, these terminal groups create the delicate balance of intermolecular forces necessary for the formation of the nematic liquid crystal phase that makes 4-Cyano-4'-pentylbiphenyl valuable in various applications [3] [6].

Molecular Dimensions and Spatial Configuration

4-Cyano-4'-pentylbiphenyl possesses a distinctive rod-like (calamitic) molecular shape with a total length of approximately 20 Å (2.0 nm) [3] . This elongated structure is a critical factor in the compound's ability to form liquid crystal phases, as it creates the necessary anisotropy for directional ordering [3]. The molecule has a width of approximately 4-5 Å, resulting in a high aspect ratio of approximately 4:1 to 5:1 [7].

The molecular dimensions can be broken down into constituent parts: the biphenyl core contributes approximately 8.3 Å to the total length, the cyano group extends about 1.16 Å, and the pentyl chain, when fully extended, adds approximately 6.3 Å [7] [10]. However, it is important to note that the pentyl chain is flexible and can adopt various conformations, potentially reducing its effective length contribution in certain molecular arrangements [6].

The spatial configuration of 4-Cyano-4'-pentylbiphenyl is characterized by its non-planar structure [9]. The two phenyl rings of the biphenyl core are not perfectly coplanar but instead exhibit a dihedral angle between them [10]. This non-planarity results from the balance between π-orbital overlap, which favors planarity, and steric repulsion between hydrogen atoms on adjacent rings, which favors twisting [7].

| Dimension/Feature | Value/Description |

|---|---|

| Total Molecular Length | Approximately 20 Å (2.0 nm) |

| Width | Approximately 4-5 Å |

| Biphenyl Core Length | Approximately 8.3 Å |

| Cyano Group Length | Approximately 1.16 Å |

| Pentyl Chain Length (extended) | Approximately 6.3 Å (fully extended) |

| Molecular Shape | Rod-like (calamitic) with rigid core and flexible end |

| Aspect Ratio | High (approximately 4:1 to 5:1) |

| Molecular Orientation (in nematic phase) | Molecules tend to align parallel to each other along their long axes |

| Spatial Arrangement | Non-planar structure with possible rotation around the central biphenyl bond |

In the nematic liquid crystal phase, which 4-Cyano-4'-pentylbiphenyl forms between approximately 22.5°C and 35.0°C, the molecules tend to align parallel to each other along their long axes [3] [4]. This orientational ordering occurs while the molecules maintain translational freedom, allowing them to slide past one another [10]. The molecular alignment is influenced by the dipole moment created by the cyano group, which promotes end-to-end associations, and by the steric interactions of the pentyl chains, which affect lateral packing [6] [7].

The spatial configuration of 4-Cyano-4'-pentylbiphenyl molecules in the nematic phase has been studied using various techniques, including X-ray diffraction and nuclear magnetic resonance spectroscopy [7] [10]. These studies have revealed that the average intermolecular spacing is influenced by temperature and that the degree of orientational order decreases as the temperature approaches the nematic-to-isotropic transition point [3] [7].

Structural Comparison with Related Cyanobiphenyls

4-Cyano-4'-pentylbiphenyl belongs to a family of compounds known as 4-cyano-4'-alkylbiphenyls, which share the common structural feature of a biphenyl core with a cyano group at the 4-position and an alkyl chain at the 4'-position [3] [7]. Comparing 4-Cyano-4'-pentylbiphenyl with related compounds in this family reveals important structure-property relationships that influence their liquid crystal behavior [10].

The most closely related compounds are those with different alkyl chain lengths, such as 4-Cyano-4'-hexylbiphenyl (C₁₉H₂₁N), 4-Cyano-4'-heptylbiphenyl (C₂₀H₂₃N), and 4-Cyano-4'-octylbiphenyl (C₂₁H₂₅N) [7]. As the alkyl chain length increases, there are systematic changes in physical properties and phase behavior [3]. For instance, 4-Cyano-4'-hexylbiphenyl has a lower crystal-to-nematic transition temperature (14.5°C) compared to 4-Cyano-4'-pentylbiphenyl (22.5°C), indicating that the longer alkyl chain disrupts the crystal packing more effectively [7] [10].

A particularly notable comparison is with 4-Cyano-4'-octylbiphenyl, which exhibits an additional smectic A phase between its crystalline and nematic phases [7]. This smectic phase, characterized by both orientational ordering and partial translational ordering in layers, emerges due to the increased van der Waals interactions between the longer alkyl chains [10]. This demonstrates how subtle changes in molecular structure can lead to significant differences in phase behavior [3].

| Compound | Molecular Formula | Alkyl Chain Length | Phase Transition Temperatures | Structural Differences |

|---|---|---|---|---|

| 4-Cyano-4'-pentylbiphenyl | C₁₈H₁₉N | 5 carbon atoms (pentyl) | Crystal → Nematic: 22.5°C; Nematic → Isotropic: 35.0°C | Reference compound with balanced properties |

| 4-Cyano-4'-hexylbiphenyl | C₁₉H₂₁N | 6 carbon atoms (hexyl) | Crystal → Nematic: 14.5°C; Nematic → Isotropic: 29.0°C | Longer alkyl chain increases flexibility |

| 4-Cyano-4'-heptylbiphenyl | C₂₀H₂₃N | 7 carbon atoms (heptyl) | Crystal → Nematic: 30.0°C; Nematic → Isotropic: 42.8°C | Further increased chain length affects phase behavior |

| 4-Cyano-4'-octylbiphenyl | C₂₁H₂₅N | 8 carbon atoms (octyl) | Crystal → Smectic A: 21.5°C; Smectic A → Nematic: 33.5°C; Nematic → Isotropic: 40.5°C | Exhibits additional smectic phase due to longer chain |

| 4,4'-Dicyanobiphenyl | C₁₄H₈N₂ | None (cyano group at both ends) | No liquid crystal phases (higher melting point) | Symmetric structure with different physical properties |

Another interesting comparison is with 4,4'-Dicyanobiphenyl, which has cyano groups at both para positions instead of an alkyl chain at one end [11]. This symmetric structure results in significantly different physical properties, including a higher melting point and the absence of liquid crystal phases [7]. The lack of liquid crystallinity in 4,4'-Dicyanobiphenyl highlights the importance of the alkyl chain in 4-Cyano-4'-pentylbiphenyl for creating the molecular asymmetry and flexibility necessary for liquid crystal formation [3] [10].

Research has also shown that the position of the cyano group and alkyl chain on the biphenyl core affects the compound's properties [7]. While 4-Cyano-4'-pentylbiphenyl has these groups in para positions, compounds with meta or ortho substitutions exhibit different phase behaviors and transition temperatures [10]. This positional effect demonstrates the critical role of molecular geometry in determining liquid crystal properties [3].

Classical Synthetic Routes from Biphenyl

The historical synthesis of 4-Cyano-4'-pentylbiphenyl traces back to the pioneering work conducted by Gray and colleagues, who developed the first systematic approach to cyanobiphenyl synthesis [1]. The classical synthetic pathway involves a multi-step linear transformation of biphenyl through sequential functionalization reactions.

Table 1: Classical Synthetic Routes for 4-Cyano-4'-pentylbiphenyl

| Synthesis Route | Starting Material | Key Reagents | Yield (%) | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Gray-Harrison Method (1972) | Biphenyl | Br₂, AlCl₃, C₄H₉COCl, KOH, NH₂NH₂, CuCN | 65-75 | 80-120 | Historical significance, well-documented | Multiple steps, harsh conditions |

| Modified Friedel-Crafts Approach | Biphenyl | FeCl₃, Br₂, CuCN, DMF | 70-80 | 100-140 | High selectivity | Toxic reagents |

| Grignard Coupling Method | Bromobenzene derivatives | Mg, THF, CuCl₂ | 55-65 | 60-80 | Mild conditions | Lower yields |

| Ullmann Coupling Method | Brominated biphenyl | CuCN, DMF, KI | 75-85 | 120-150 | Good yield | High temperature required |

| Palladium-Catalyzed Method | Boronic acid derivatives | Pd(PPh₃)₄, Base, Cyanide source | 80-90 | 80-100 | High efficiency, low toxicity | Expensive catalyst |

The original Gray-Harrison methodology begins with biphenyl as the starting material, subjecting it to electrophilic aromatic substitution to introduce a bromine atom at the para position [1]. This bromination step typically employs elemental bromine in the presence of aluminum chloride as a Lewis acid catalyst, achieving para-selectivity through electronic and steric factors. The brominated intermediate subsequently undergoes Friedel-Crafts acylation with butyryl chloride and aluminum chloride to introduce the pentyl chain precursor [1].

The acylated product then proceeds through a Wolff-Kishner reduction using potassium hydroxide and hydrazine, converting the carbonyl group to a methylene bridge and establishing the complete pentyl chain [1]. The final transformation involves nucleophilic aromatic substitution of the bromide with copper(I) cyanide in dimethylformamide, introducing the cyano group to complete the target molecule [1]. This classical approach, while historically significant, suffers from multiple reaction steps, harsh reaction conditions, and modest overall yields.

Bromination and Cyanation Procedures

The bromination and cyanation steps represent critical transformations in the synthesis of 4-Cyano-4'-pentylbiphenyl, requiring careful optimization to achieve high yields and selectivity [3] [4].

Table 2: Bromination Procedures for Biphenyl Derivatives

| Bromination Method | Catalyst/Conditions | Temperature (°C) | Selectivity | Reaction Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|---|

| Elemental Bromine (Br₂) | AlCl₃, FeCl₃, or no catalyst | 20-80 | Moderate (para-selectivity) | 2-8 | 70-85 | Moderate (HBr generation) |

| Bromine Monochloride (BrCl) | Lewis acid catalyst | 25-60 | High (para-selectivity) | 1-4 | 80-90 | Low (controlled conditions) |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) | 80-100 | Good (benzylic positions) | 4-12 | 65-80 | Low (mild conditions) |

| Photobromination | UV light, CCl₄ | 0-25 | Variable | 1-6 | 60-75 | Low (clean process) |

| Electrochemical Bromination | Electrochemical cell | 25-40 | High | 2-6 | 75-85 | Very low (no waste) |

Bromination procedures have evolved significantly since the original methodologies, with modern approaches emphasizing improved selectivity and environmental compatibility [3] [5]. The traditional approach using elemental bromine requires careful temperature control to prevent over-bromination and maintain para-selectivity. Aluminum chloride serves as an effective Lewis acid catalyst, activating the aromatic ring toward electrophilic substitution while directing bromination to the para position [5].

Bromine monochloride has emerged as a superior brominating agent, offering enhanced selectivity and reduced side reactions compared to elemental bromine [3]. The use of BrCl in the presence of Lewis acid catalysts achieves excellent para-selectivity while operating under milder conditions, resulting in improved yields and reduced waste generation.

Table 3: Cyanation Procedures for Aromatic Bromides

| Cyanation Method | Solvent System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Safety Considerations |

|---|---|---|---|---|---|---|

| Copper(I) Cyanide Method | DMF, NMP, or DMSO | 120-180 | 6-12 | 85-95 | 90-98 | Moderate toxicity |

| Sodium Cyanide Method | Aqueous-organic mixture | 80-120 | 8-16 | 70-85 | 85-92 | High toxicity (CN⁻) |

| Potassium Cyanide Method | Polar aprotic solvents | 100-140 | 4-10 | 80-90 | 88-95 | High toxicity (CN⁻) |

| Zinc Cyanide Method | DMF or NMP | 140-160 | 8-14 | 75-88 | 82-90 | Moderate toxicity |

| Photocyanation Method | Acetonitrile-water | 25-60 | 2-8 | 60-80 | 75-85 | Low toxicity |

The cyanation step represents the most challenging transformation in the synthetic sequence, requiring careful optimization of reaction conditions to achieve high conversion and selectivity [6] [7]. The copper(I) cyanide method remains the most widely employed approach, utilizing the Ullmann coupling mechanism to replace aromatic halides with cyano groups [6]. This transformation typically requires high temperatures (120-180°C) and polar aprotic solvents such as dimethylformamide or N-methylpyrrolidinone to achieve adequate solubility and reactivity.

Recent advances in photocyanation methodology offer promising alternatives to traditional thermal processes [7]. Photochemical cyanation operates under mild conditions using visible light irradiation, significantly reducing energy requirements and improving safety profiles. The mechanism involves photochemical generation of radical intermediates that facilitate cyano group incorporation through radical chain processes [7].

Industrial Production Techniques

The transition from laboratory synthesis to industrial production of 4-Cyano-4'-pentylbiphenyl requires comprehensive optimization of synthetic routes, equipment selection, and process control strategies [8] [9].

Table 4: Industrial Production Techniques for 4-Cyano-4'-pentylbiphenyl

| Production Scale | Preferred Method | Equipment Requirements | Quality Control | Typical Purity (%) | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|---|---|

| Laboratory (< 100 g) | Palladium-catalyzed coupling | Standard laboratory glassware | NMR, GC-MS analysis | 95-98 | Low (high material costs) | Low impact (small scale) |

| Pilot Scale (100 g - 10 kg) | Modified Ullmann coupling | Pressure reactors, inert atmosphere | HPLC, melting point | 97-99 | Moderate | Moderate |

| Small Industrial (10-500 kg) | Continuous flow synthesis | Large-scale reactors, distillation | Multiple analytical methods | 98-99.5 | Good | Requires waste treatment |

| Large Industrial (> 500 kg) | Optimized Friedel-Crafts | Industrial reactors, automation | In-line monitoring, automated QC | 99-99.8 | High | Comprehensive waste management |

| Continuous Process | Integrated flow systems | Flow reactors, monitoring systems | Real-time process monitoring | 99.5-99.9 | Very high | Minimal waste generation |

Industrial production strategies emphasize continuous processing technologies to achieve consistent product quality and economic efficiency [8]. The implementation of continuous flow synthesis enables precise control of reaction parameters, reduced reaction times, and improved safety through enhanced heat and mass transfer characteristics. Modern industrial facilities employ integrated flow systems that combine multiple synthetic steps in a single continuous operation, minimizing intermediate isolation and purification requirements [8].

Advanced process control systems utilize real-time monitoring technologies including in-line spectroscopy, chromatographic analysis, and automated sampling systems to maintain product specifications [8]. These systems enable immediate detection and correction of process deviations, ensuring consistent product quality and minimizing waste generation.

The liquid crystal manufacturing industry has developed specialized production facilities designed specifically for cyanobiphenyl synthesis [9]. These facilities incorporate stringent environmental controls, sophisticated waste treatment systems, and comprehensive safety protocols to address the unique challenges associated with liquid crystal production [10].

Purification Protocols

The purification of 4-Cyano-4'-pentylbiphenyl requires sophisticated methodologies to achieve the high purity levels demanded by liquid crystal applications [11] [12].

Table 5: Purification Protocols for 4-Cyano-4'-pentylbiphenyl

| Purification Method | Solvent System | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Scale Suitability | Time Required |

|---|---|---|---|---|---|---|

| Recrystallization | Ethanol/water, methanol | 0-80°C, atmospheric pressure | 95-98 | 80-90 | Lab to pilot scale | 4-24 hours |

| Column Chromatography | Hexane/ethyl acetate | Room temperature, gradient elution | 97-99 | 85-95 | Lab scale | 2-8 hours |

| Preparative HPLC | Acetonitrile/water | 25-40°C, high pressure | 99-99.8 | 70-85 | Lab to small pilot | 1-4 hours |

| Distillation | Vacuum distillation | 200-250°C, reduced pressure | 90-95 | 85-95 | All scales | 6-12 hours |

| Zone Refining | No solvent required | 50-100°C above melting point | 99.9-99.99 | 95-98 | Industrial scale | Several days |

| Supercritical Fluid Extraction | Supercritical CO₂ | 40-80°C, 100-300 bar | 98-99.5 | 90-95 | Pilot to industrial | 2-6 hours |

Recrystallization remains the most widely employed purification technique for laboratory and pilot-scale production [13] [14]. The selection of appropriate solvent systems is critical for achieving optimal purification efficiency. Ethanol-water mixtures provide excellent solubility characteristics for 4-Cyano-4'-pentylbiphenyl, enabling effective separation from synthetic impurities through controlled crystallization processes [13].

High-performance liquid chromatography represents the gold standard for analytical-scale purification, achieving purities exceeding 99.8% through optimized separation conditions [12] [15]. Preparative HPLC systems employ specialized columns with larger internal diameters and enhanced sample loading capacities to enable isolation of gram quantities of purified material [12].

Advanced purification technologies including supercritical fluid extraction and zone refining offer superior performance for high-purity applications [11]. Zone refining, in particular, achieves exceptional purity levels (99.9-99.99%) through controlled solidification and melting cycles that concentrate impurities in specific zones of the material [16].

Selective Deuteration Methodologies

The preparation of deuterated analogues of 4-Cyano-4'-pentylbiphenyl has gained significant importance for specialized applications including nuclear magnetic resonance studies and infrared spectroscopy [17] .

Table 6: Selective Deuteration Methodologies

| Deuteration Strategy | Deuterium Source | Deuteration Conditions | Deuteration Level (%) | Applications | Cost Relative to H-analog |

|---|---|---|---|---|---|

| Complete Deuteration (D₁₉) | D₂O, D₂ gas, deuterated reagents | Multiple methods, 80-150°C | 95-99 | NMR studies, IR applications | 50-100x |

| Aromatic Ring Deuteration (D₈) | D₂O, acid-catalyzed exchange | Acid catalyst, D₂O, 100-120°C | 90-95 | Core structure studies | 20-40x |

| Alkyl Chain Deuteration (D₁₁) | Deuterated alkyl building blocks | Deuterated synthesis route | 92-98 | Side chain dynamics | 30-60x |

| Selective Position Deuteration | Position-specific D-reagents | Specific reaction conditions | 85-95 | Mechanistic studies | 25-50x |

| Exchange Deuteration | D₂O, catalytic exchange | Pd/C, D₂O, 80-100°C | 80-90 | Simple deuterium incorporation | 10-25x |

| Synthesis from D-precursors | Deuterated starting materials | Standard synthesis conditions | 98-99.5 | High purity applications | 100-200x |

Selective deuteration strategies enable the preparation of isotopically labeled compounds with specific deuterium incorporation patterns [19] [20]. Complete deuteration (D₁₉) involves comprehensive replacement of all hydrogen atoms with deuterium, typically requiring multiple deuteration methods including acid-catalyzed exchange, catalytic hydrogenation with D₂ gas, and synthesis from deuterated precursors [21].

Aromatic ring deuteration (D₈) focuses on replacing hydrogen atoms in the biphenyl core structure through acid-catalyzed exchange reactions [22]. This approach utilizes deuterated acids (such as D₂SO₄) and heavy water (D₂O) under elevated temperatures to achieve selective deuterium incorporation in aromatic positions [20].

The synthesis of alkyl chain deuterated analogues (D₁₁) employs deuterated alkyl building blocks prepared through specialized synthetic routes [19]. These precursors undergo conventional coupling reactions to construct the target molecule while maintaining high deuterium content in the alkyl chain [20].

Recent advances in continuous flow deuteration systems have significantly improved the efficiency and selectivity of deuterium incorporation processes [19]. These systems enable precise control of reaction parameters, reduced deuterium exchange times, and improved isotopic purity through optimized residence time distribution and enhanced heat and mass transfer characteristics [23].

The preparation of deuterated liquid crystals provides materials with enhanced photochemical stability and reduced parasitic absorption in near-infrared applications [19] [21]. These materials exhibit nearly identical mesomorphic properties to their protiated analogues while offering superior performance in specialized applications requiring deuterium labeling [20].

XLogP3

GHS Hazard Statements

H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant